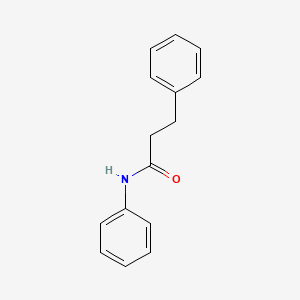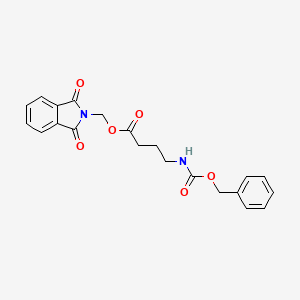![molecular formula C20H16ClN3O5S B4954253 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B4954253.png)
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C20H16ClN3O4S. This compound is characterized by the presence of a chloro group, a sulfamoyl group, and a nitrophenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, including the introduction of the chloro, sulfamoyl, and nitrophenyl groups. One common method involves the reaction of 4-chlorobenzoic acid with 2-methylphenylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfamoyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzamides.
Applications De Recherche Scientifique
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to the presence of both a nitrophenyl and a sulfamoyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S/c1-13-5-2-3-8-18(13)23-30(28,29)19-11-14(9-10-17(19)21)20(25)22-15-6-4-7-16(12-15)24(26)27/h2-12,23H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVMCQURAWMUIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B4954174.png)


![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile](/img/structure/B4954195.png)

![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-fluorophenyl)acrylamide](/img/structure/B4954206.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B4954218.png)
![(3S)-1-ethyl-4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-methyl-2-piperazinone](/img/structure/B4954220.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B4954225.png)
![N-(2-ethoxyphenyl)-2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4954230.png)

![1-[(1H-benzimidazol-2-ylmethyl)thio][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B4954242.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B4954249.png)
![N-{[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B4954256.png)
